8-Bromoimidazo[1,2-c]pyrimidine
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Overview
Description
8-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-c]pyrimidine ring system. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromoimidazo[1,2-c]pyrimidine can be synthesized through various methods. One common approach involves the reaction of 4-aminopyrimidines with methyl ketones and bromine. The reaction typically proceeds in a ratio of 1:1:2 (4-aminopyrimidine: methyl ketone: bromine) under reflux conditions in ethanol. Sodium bicarbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidines, while oxidation and reduction reactions can modify the functional groups attached to the ring system .
Scientific Research Applications
8-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromoimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with distinct chemical properties and applications.
Imidazo[1,2-c]quinazoline: Known for its use in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChI Key |
FUJPXBMPYFYSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=N1)Br |
Origin of Product |
United States |
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